4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-
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Overview
Description
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- is a complex organic compound with a unique structure that includes a quinoline core, a pyrrolidine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated quinoline derivatives.
Scientific Research Applications
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes and receptors, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-N-[2-(1-pyrrolidinyl)ethyl]-4-quinolinamine
- N-(2-(4-Morpholinyl)ethyl)-2-phenyl-4-quinolinamine
- N-(2-(1-Piperidinyl)ethyl)-2-phenyl-4-quinolinamine
Uniqueness
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
510755-37-0 |
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Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(4-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C23H27N3/c1-3-26-14-6-7-19(26)16-24-23-15-22(18-12-10-17(2)11-13-18)25-21-9-5-4-8-20(21)23/h4-5,8-13,15,19H,3,6-7,14,16H2,1-2H3,(H,24,25) |
InChI Key |
UISDPQXACUWQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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